molecular formula C7H5NO2S B13149781 Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate

Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate

Cat. No.: B13149781
M. Wt: 167.19 g/mol
InChI Key: GCXGVQITHVBTKM-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate is a chemical compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate typically involves the reaction of a thiazole derivative with a propargyl ester. One common method includes the use of a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This method provides a good yield of substituted thiazole derivatives.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and reduce environmental impact. The use of silica-supported catalysts and one-pot multicomponent procedures are examples of such methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate is used as a building block for synthesizing more complex molecules.

Biology

In biological research, thiazole derivatives are known for their antimicrobial and antifungal properties. This compound may be explored for similar activities, contributing to the development of new antibiotics and antifungal agents .

Medicine

Medicinally, thiazole derivatives have shown promise in treating various conditions, including cancer, diabetes, and Alzheimer’s disease. This compound could be investigated for its potential therapeutic effects in these areas .

Industry

Industrially, this compound can be used in the production of dyes, pigments, and photographic sensitizers. Its role in rubber vulcanization and as a photosensitizer in solar cells is also noteworthy .

Mechanism of Action

The mechanism of action of Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .

Properties

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate

InChI

InChI=1S/C7H5NO2S/c1-10-7(9)3-2-6-4-8-5-11-6/h4-5H,1H3

InChI Key

GCXGVQITHVBTKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CN=CS1

Origin of Product

United States

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